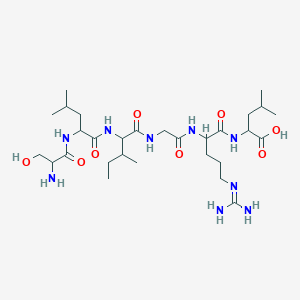![molecular formula C18H9BrN2 B12821205 9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
9-Bromo-Acenaphtho[1,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-Acenaphtho[1,2-b]quinoxaline is a chemical compound with the molecular formula C18H9BrN2 and a molecular weight of 333.18 g/mol It is a derivative of acenaphthoquinoxaline, characterized by the presence of a bromine atom at the 9th position of the acenaphthoquinoxaline structure
Preparation Methods
The synthesis of 9-Bromo-Acenaphtho[1,2-b]quinoxaline typically involves the bromination of acenaphthoquinoxaline. One common method includes the reaction of acenaphthoquinoxaline with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9-Bromo-Acenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Scientific Research Applications
9-Bromo-Acenaphtho[1,2-b]quinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Bromo-Acenaphtho[1,2-b]quinoxaline involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules . This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
9-Bromo-Acenaphtho[1,2-b]quinoxaline can be compared with other acenaphthoquinoxaline derivatives, such as:
9-Methyl-Acenaphtho[1,2-b]quinoxaline: This compound has a methyl group instead of a bromine atom, resulting in different chemical reactivity and biological activity.
9-Nitro-Acenaphtho[1,2-b]quinoxaline:
Acenaphtho[1,2-b]quinoxaline: The parent compound without any substituents, used as a reference for studying the effects of various functional groups.
This compound stands out due to the unique properties imparted by the bromine atom, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H9BrN2 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
9-bromoacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C18H9BrN2/c19-11-7-8-14-15(9-11)21-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)20-14/h1-9H |
InChI Key |
HLDCVPQZIJOJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)Br)N=C4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


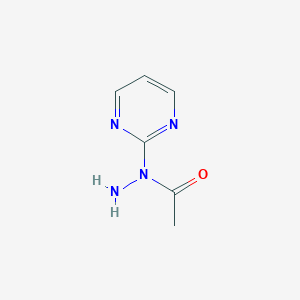
![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)


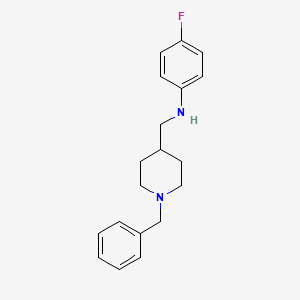
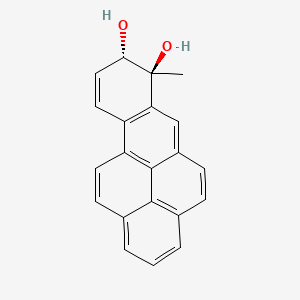
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
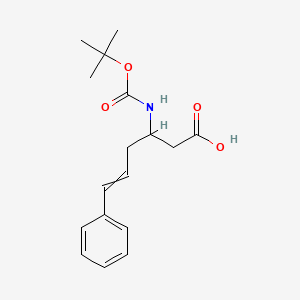
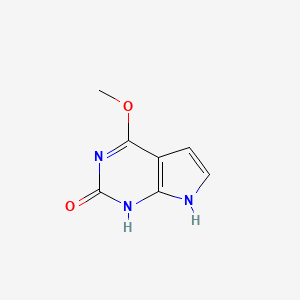
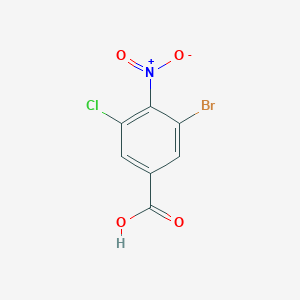
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
